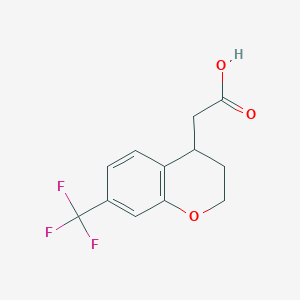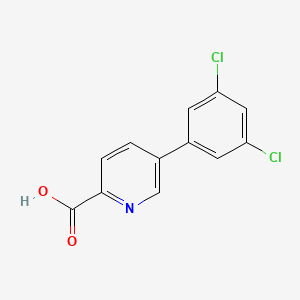
5-(3,5-Dichlorophenyl)picolinic acid
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)picolinic acid, also known as DCPA, is a chemical compound with the CAS Number: 1261980-57-7 . It has a molecular weight of 268.1 . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 5-(3,5-Dichlorophenyl)picolinic acid is C12H7Cl2NO2 . The Inchi Code for this compound is 1S/C12H7Cl2NO2/c13-9-3-8 (4-10 (14)5-9)7-1-2-11 (12 (16)17)15-6-7/h1-6H, (H,16,17) .Applications De Recherche Scientifique
Summary of the Application
5-(3,5-Dichlorophenyl)picolinic acid is a key component in the synthesis of novel synthetic auxin herbicides . These herbicides are designed to inhibit the growth of unwanted plants, such as weeds, without harming desired crops .
Methods of Application or Experimental Procedures
The compound is synthesized and then tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The effectiveness of the compound is compared to that of commercial herbicides, such as halauxifen-methyl .
Results or Outcomes
The results demonstrated that the IC50 value of one of the synthesized compounds was 45 times lower than that of the halauxifen-methyl commercial herbicide . This suggests that 5-(3,5-Dichlorophenyl)picolinic acid could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Antiviral Application
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been found to have broad-spectrum antiviral abilities .
Methods of Application or Experimental Procedures
The researchers found that picolinic acid specifically blocks the fusion of enveloped viruses, which explains its effectiveness against a variety of enveloped viruses .
Results or Outcomes
The specific results of this study were not detailed in the source, but the researchers concluded that picolinic acid has broad-spectrum antiviral abilities .
Synthetic Organic Chemistry
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for these reactions were not detailed in the source .
Results or Outcomes
The specific results or outcomes of these reactions were not detailed in the source .
Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Synthetic Organic Chemistry
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for these reactions were not detailed in the source .
Results or Outcomes
The specific results or outcomes of these reactions were not detailed in the source .
Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXNGGKTSSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
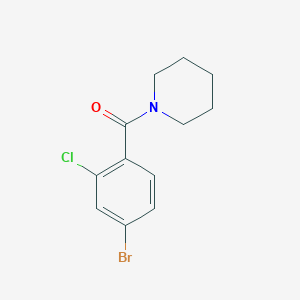
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
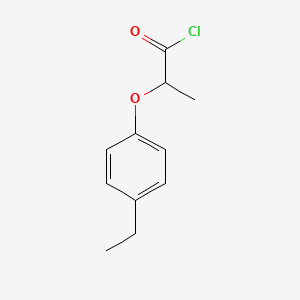
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
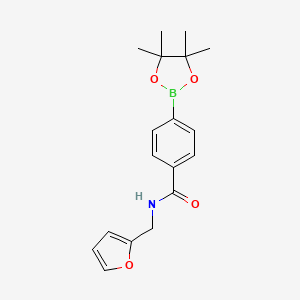
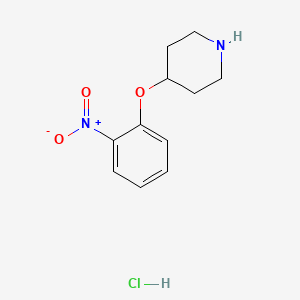
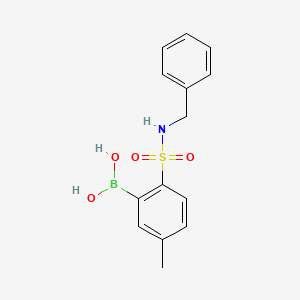
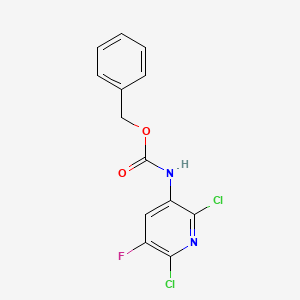
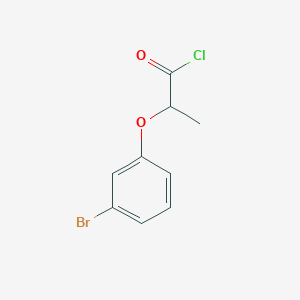
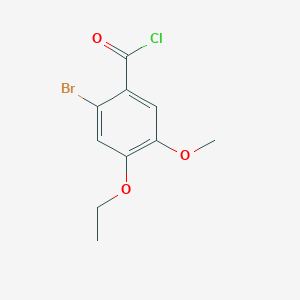
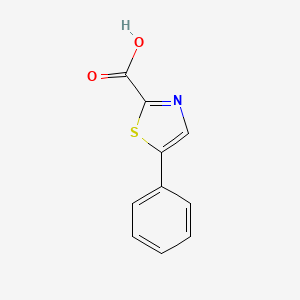
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
